5-hydroxy-6-methyl-3,4-Pyridinedicarboxaldehyde
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Overview
Description
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde is a chemical compound with the molecular formula C8H7NO3. It is a derivative of pyridine, characterized by the presence of hydroxyl and methyl groups along with two aldehyde functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 5-hydroxy-6-methyl-3,4-pyridinedicarboxylic acid using suitable oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification, such as recrystallization and chromatography, are employed to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid.
Reduction: 5-Hydroxy-6-methyl-3,4-pyridinedicarbinol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde is utilized in several research domains:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 5-hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in biochemical assays and the synthesis of biologically active compounds. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid: Differing by the oxidation state of the aldehyde groups.
6-Methyl-3,4-pyridinedicarboxaldehyde: Lacking the hydroxyl group.
5-Hydroxy-3,4-pyridinedicarboxaldehyde: Lacking the methyl group.
Uniqueness: 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde is unique due to the combination of hydroxyl, methyl, and aldehyde functional groups on the pyridine ring.
Properties
IUPAC Name |
5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJPEQUVPCOTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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